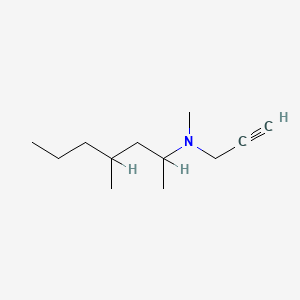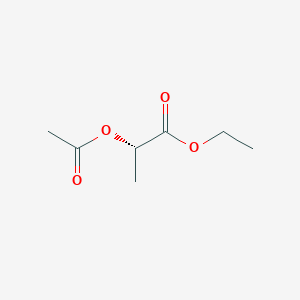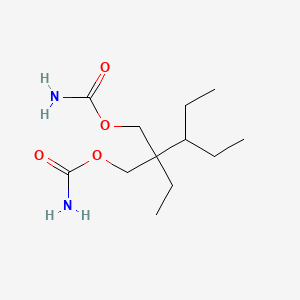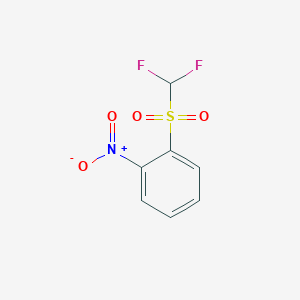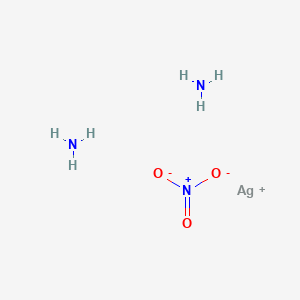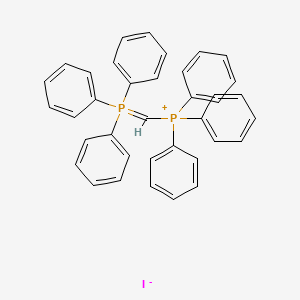
Acetamide, 2-(3-bromo-4-butoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(3-bromo-4-butoxyphenyl)-: is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromo-4-butoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(3-bromo-4-butoxyphenyl)- typically involves the reaction of 3-bromo-4-butoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of Acetamide, 2-(3-bromo-4-butoxyphenyl)- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Acetamide, 2-(3-bromo-4-butoxyphenyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, 2-(3-bromo-4-butoxyphenyl)- is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential to form new chemical entities.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and other biochemical processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, Acetamide, 2-(3-bromo-4-butoxyphenyl)- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(3-bromo-4-butoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Acetamide, 2-(3-chloro-4-butoxyphenyl)-
- Acetamide, 2-(3-fluoro-4-butoxyphenyl)-
- Acetamide, 2-(3-iodo-4-butoxyphenyl)-
Comparison:
- Acetamide, 2-(3-chloro-4-butoxyphenyl)- : Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
- Acetamide, 2-(3-fluoro-4-butoxyphenyl)- : Contains a fluorine atom, which can significantly alter the compound’s properties, including its stability and reactivity.
- Acetamide, 2-(3-iodo-4-butoxyphenyl)- : The presence of an iodine atom can lead to different chemical and biological behaviors compared to the bromine-containing compound.
Acetamide, 2-(3-bromo-4-butoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and potential for further research and development.
Eigenschaften
CAS-Nummer |
23142-45-2 |
|---|---|
Molekularformel |
C12H16BrNO2 |
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
N-(4-bromo-3-butoxyphenyl)acetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-3-4-7-16-12-8-10(14-9(2)15)5-6-11(12)13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
TUQPJCMSJUKKKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)NC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



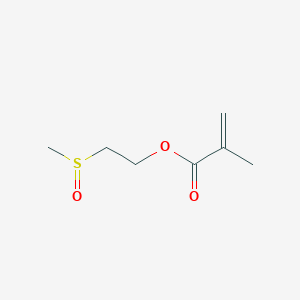
![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)
![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)

